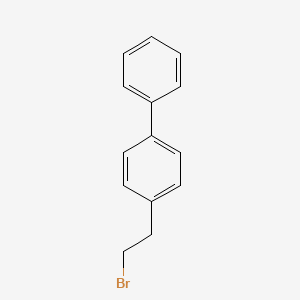

1,1'-Biphenyl, 4-(2-bromoethyl)-

Description

Strategic Importance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis

The biphenyl scaffold, consisting of two phenyl rings linked by a single bond, is a privileged structure in organic chemistry. rsc.org Its rigid, yet conformationally flexible nature, provides a three-dimensional framework that is ideal for constructing molecules with specific spatial orientations. This structural motif is omnipresent in a vast array of biologically active compounds, including natural products, marketed drugs, and advanced materials. rsc.orgnih.gov

In medicinal chemistry, the biphenyl unit is a core component of numerous therapeutic agents. For example, it forms the backbone of non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen (B1672489) and flurbiprofen, as well as the fungicide boscalid (B143098) and the retinoid adapalene. rsc.org The ability of the biphenyl scaffold to position functional groups in precise orientations allows for optimized interactions with biological targets such as enzymes and receptors. nih.govrsc.org This has led to the development of potent inhibitors for various diseases, including cancer and viral infections. nih.govnih.govnih.gov For instance, biphenyl-based compounds have been investigated as inhibitors of the PD-1/PD-L1 axis in cancer therapy and as potent agents against hypoxia-inducible factor 1 (HIF-1), a key target in oncology. nih.govnih.gov

The strategic importance of biphenyls also extends to materials science. Their inherent thermal and electrochemical stability, coupled with their unique photophysical properties, makes them ideal candidates for applications in organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes. mdpi.comacs.org The biphenyl core can be functionalized to tune the electronic properties of the material, leading to enhanced performance in devices. For example, derivatives have been used to create host materials for delayed fluorescence in OLEDs and as components of hole transport materials. acs.orgchemicalbook.com

Furthermore, the biphenyl structure is a key building block in the synthesis of ligands for catalysis and in the development of new agrochemicals. rsc.orgresearchgate.netmdpi.com The ease of their synthesis, particularly through powerful cross-coupling reactions like the Suzuki-Miyaura coupling, allows for the creation of diverse libraries of compounds for high-throughput screening. researchgate.netgre.ac.ukchemrxiv.org

Table 1: Examples of Bioactive Molecules and Materials Incorporating the Biphenyl Scaffold

| Compound/Material Type | Specific Example | Application/Significance | Reference |

|---|---|---|---|

| Pharmaceuticals | Flurbiprofen | Non-steroidal anti-inflammatory drug (NSAID) | rsc.org |

| Adapalene | Topical retinoid for acne treatment | rsc.org | |

| Boscalid | Fungicide in agriculture | researchgate.net | |

| Ledipasvir | Antiviral drug for Hepatitis C | researchgate.net | |

| Biphenyl-based Organogold(III) Complexes | Potential antineoplastic agents | nih.gov | |

| Materials Science | Biphenyl Bisimide Cyclophane | Host for delayed fluorescence in OLEDs | acs.org |

| Trispirocyclic Hydrocarbons | Hole transport material in OLEDs | chemicalbook.com | |

| Fluoranthene Derivatives | Blue organic light-emitting diodes | mdpi.com | |

| Agrochemicals | Lipophilic Pyrimidine-Biphenyls | Herbicides targeting acetohydroxyacid synthase (AHAS) | mdpi.com |

The Role of Halogenated Alkyl Moieties in Directing Chemical Reactivity and Functionalization

Halogenated alkyl groups are pivotal functional moieties in organic synthesis, serving as versatile handles for the introduction of a wide range of other functional groups. numberanalytics.comsolubilityofthings.com The reactivity of these groups is primarily dictated by the nature of the halogen atom and the structure of the alkyl chain. solubilityofthings.comdalalinstitute.com In the context of 1,1'-Biphenyl, 4-(2-bromoethyl)-, the bromoethyl group is of particular significance.

The carbon-bromine bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group. bloomtechz.com This inherent reactivity makes the bromoethyl moiety an excellent substrate for two major classes of reactions: nucleophilic substitution and elimination.

Nucleophilic Substitution Reactions: The primary alkyl halide structure of the bromoethyl group strongly favors the S(_N)2 mechanism. bloomtechz.com In this concerted process, a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion and the formation of a new bond. This reaction pathway is highly valuable for introducing a variety of functional groups, such as:

Amines: Reaction with ammonia (B1221849) or primary/secondary amines yields corresponding biphenyl ethylamines, which are important structural motifs in many biologically active molecules. bloomtechz.com

Thiols: Thiolates can displace the bromide to form thioethers, which have applications in various fields. gre.ac.uk

Alcohols/Phenols: Alkoxides or phenoxides react to form ethers, which are common in pharmaceuticals and fragrances. bloomtechz.com

Cyanides: The introduction of a nitrile group opens up further synthetic possibilities, as nitriles can be hydrolyzed to carboxylic acids or reduced to amines.

Elimination Reactions: In the presence of a strong, sterically hindered base, the bromoethyl group can undergo an E2 elimination reaction. bloomtechz.com This involves the abstraction of a proton from the carbon adjacent to the bromine-bearing carbon (the (\beta)-carbon), resulting in the formation of a double bond and the elimination of hydrogen bromide. For 1,1'-Biphenyl, 4-(2-bromoethyl)-, this reaction would yield 4-vinylbiphenyl, a valuable monomer for polymerization.

Grignard Reagent Formation: The bromoethyl group can react with magnesium metal to form a Grignard reagent. bloomtechz.com This converts the electrophilic carbon into a nucleophilic one, providing a powerful tool for the formation of new carbon-carbon bonds through reactions with electrophiles like aldehydes, ketones, and esters.

The reactivity of the bromoethyl group is a cornerstone of the synthetic utility of halogenated biphenyl derivatives, enabling the transformation of a relatively simple starting material into a diverse array of more complex molecules. researchgate.net

Table 2: Key Reactions Directed by the Bromoethyl Functional Group

| Reaction Type | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution (S(_N)2) | Amines, Thiols, Alkoxides, Cyanide | Amines, Thioethers, Ethers, Nitriles | Introduction of diverse functional groups | gre.ac.ukbloomtechz.com |

| Elimination (E2) | Strong, non-nucleophilic bases (e.g., t-BuOK) | Alkenes (e.g., 4-vinylbiphenyl) | Synthesis of monomers and unsaturated compounds | bloomtechz.com |

| Grignard Reagent Formation | Magnesium (Mg) in dry ether/THF | Organometallic reagent | Creation of a nucleophilic carbon for C-C bond formation | bloomtechz.comresearchgate.net |

Positioning of 1,1'-Biphenyl, 4-(2-bromoethyl)- within Contemporary Chemical Research

1,1'-Biphenyl, 4-(2-bromoethyl)- emerges as a strategically important intermediate in contemporary chemical research, bridging the gap between simple biphenyl starting materials and highly functionalized, high-value products. Its utility is not typically as an end-product itself, but rather as a versatile building block for the synthesis of more complex molecules with applications in medicine and materials science. rsc.orggoogle.comgoogle.com

The presence of the reactive bromoethyl group on the stable biphenyl scaffold allows for selective modification, making it a valuable precursor in multi-step synthetic sequences. For example, it can be used in the synthesis of novel drug candidates by introducing pharmacophoric groups through nucleophilic substitution of the bromide. nih.govnih.govmdpi.com The biphenyl moiety provides the core structure, while the bromoethyl group serves as a reactive site for attaching various side chains to explore structure-activity relationships (SAR). nih.govmdpi.com

In materials science, 1,1'-Biphenyl, 4-(2-bromoethyl)- can be utilized to create novel polymers and organic materials. chemicalbook.com The bromoethyl group can be converted to other functional groups suitable for polymerization or for attachment to other molecular components. For instance, its conversion to a vinyl group would allow for its use as a monomer in the synthesis of polystyrene derivatives with the bulky and rigid biphenyl group imparting unique thermal and mechanical properties to the resulting polymer.

The synthesis of 1,1'-Biphenyl, 4-(2-bromoethyl)- and its derivatives is an active area of research, with various methods being developed to improve efficiency and yield. rsc.orggoogle.comgoogle.com Its role as a key intermediate is highlighted in numerous patents and research articles that describe the synthesis of complex biphenyl-containing molecules, such as those used in the preparation of angiotensin II antagonists and other pharmaceuticals. google.comgoogle.comgoogle.com

In essence, 1,1'-Biphenyl, 4-(2-bromoethyl)- is a foundational molecule in the toolbox of synthetic chemists, enabling the construction of a wide range of sophisticated structures that are at the heart of modern chemical innovation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromoethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDGZWZOGXPFMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Studies and Chemical Reactivity of 1,1 Biphenyl, 4 2 Bromoethyl

Nucleophilic Substitution Pathways

Nucleophilic substitution is a dominant reaction pathway for 1,1'-Biphenyl, 4-(2-bromoethyl)- due to its nature as a primary alkyl halide. organic-chemistry.org These reactions involve the replacement of the bromide leaving group by a nucleophile. The bimolecular nucleophilic substitution (S_N2) mechanism is heavily favored over the unimolecular (S_N1) pathway, as the formation of a primary carbocation required for an S_N1 reaction is energetically unfavorable. libretexts.org

The S_N2 reaction is characterized by a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organic-chemistry.org A key feature of the S_N2 mechanism is its stereospecificity, proceeding with a complete inversion of configuration at the reaction center. libretexts.orglibretexts.orgmasterorganicchemistry.com This occurs because the nucleophile must approach from the side opposite to the leaving group, a trajectory known as "backside attack". libretexts.orgmasterorganicchemistry.com While 1,1'-Biphenyl, 4-(2-bromoethyl)- does not have a chiral center at the electrophilic carbon, the inherent stereospecificity of the S_N2 mechanism remains a fundamental aspect of its reactivity. youtube.com

Regioselectivity in these reactions is highly predictable. The nucleophilic attack occurs exclusively at the primary carbon atom bonded to the bromine, as it is the most electrophilic site in the ethyl chain and is activated by the electron-withdrawing effect of the halogen.

| Nucleophile | Product of S_N2 Reaction | Chemical Class |

|---|---|---|

| Hydroxide (OH⁻) | 4-(2-Hydroxyethyl)-1,1'-biphenyl | Alcohol |

| Cyanide (CN⁻) | 4-(2-Cyanoethyl)-1,1'-biphenyl | Nitrile |

| Azide (B81097) (N₃⁻) | 4-(2-Azidoethyl)-1,1'-biphenyl | Azide |

| Iodide (I⁻) | 4-(2-Iodoethyl)-1,1'-biphenyl | Alkyl Iodide |

The Williamson ether synthesis is a classic and robust method for preparing ethers, proceeding via an S_N2 mechanism. masterorganicchemistry.comchem-station.com This reaction involves an alkoxide ion acting as the nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com Given that 1,1'-Biphenyl, 4-(2-bromoethyl)- is a primary alkyl halide, it serves as an ideal substrate for this synthesis, as it is highly susceptible to S_N2 attack and less prone to the competing E2 elimination reaction when reacting with unhindered alkoxides. masterorganicchemistry.comchem-station.com

The reaction is typically carried out by first deprotonating an alcohol with a strong base, such as sodium hydride, to form the nucleophilic alkoxide, which then reacts with the biphenyl (B1667301) compound. youtube.com This method allows for the synthesis of a wide range of symmetrical and unsymmetrical ethers.

| Alkoxide Reactant | Resulting Ether Product |

|---|---|

| Sodium methoxide (B1231860) (NaOCH₃) | 4-(2-Methoxyethyl)-1,1'-biphenyl |

| Sodium ethoxide (NaOCH₂CH₃) | 4-(2-Ethoxyethyl)-1,1'-biphenyl |

| Sodium phenoxide (NaOPh) | 4-(2-Phenoxyethyl)-1,1'-biphenyl |

| Sodium tert-butoxide (NaOC(CH₃)₃) | 4-(2-tert-Butoxyethyl)-1,1'-biphenyl (minor, elimination is major) |

Nitrogen-containing heterocycles can act as effective nucleophiles, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of 1,1'-Biphenyl, 4-(2-bromoethyl)-. digitellinc.comresearchgate.net This S_N2 reaction results in the formation of a new carbon-nitrogen bond, yielding quaternary heterocyclic ammonium (B1175870) salts or N-alkylated heterocycles. digitellinc.comresearchgate.net This synthetic strategy is a valuable method for modifying the properties of heterocyclic compounds, which are significant in medicinal chemistry and materials science. digitellinc.com The reaction proceeds readily due to the primary nature of the alkyl halide.

| Nitrogen Heterocycle | Alkylation Product |

|---|---|

| Pyridine | 1-(2-(Biphenyl-4-yl)ethyl)pyridinium bromide |

| Quinoline | 1-(2-(Biphenyl-4-yl)ethyl)quinolinium bromide |

| Imidazole | 1-(2-(Biphenyl-4-yl)ethyl)-1H-imidazolium bromide |

| 1,2,4-Triazole | 1-(2-(Biphenyl-4-yl)ethyl)-1,2,4-triazolium bromide |

Elimination Reactions

While nucleophilic substitution is often the major pathway, elimination reactions can compete and, under certain conditions, become the predominant route. byjus.commasterorganicchemistry.com For 1,1'-Biphenyl, 4-(2-bromoethyl)-, this typically involves the E2 mechanism, where a base removes a proton from the carbon adjacent (beta) to the carbon bearing the bromine, in a concerted step that also involves the departure of the bromide ion to form an alkene. byjus.com The use of strong, sterically hindered bases, such as potassium tert-butoxide, favors the E2 pathway over S_N2. libretexts.org

Beta-hydride elimination is a fundamental reaction in organometallic chemistry and a common decomposition pathway for transition metal alkyl complexes. numberanalytics.comwikipedia.org The reaction requires an alkyl ligand bonded to a metal center to have a hydrogen atom on the beta-carbon. ilpi.comlibretexts.org The mechanism involves the transfer of this beta-hydride to the metal center through a four-membered transition state, resulting in the formation of a metal-hydride bond and an alkene. ilpi.com

For this to occur with 1,1'-Biphenyl, 4-(2-bromoethyl)-, the compound would first need to be converted into an organometallic complex, for example, by forming a Grignard reagent and then undergoing transmetalation to a suitable transition metal (e.g., Pd, Ni, Rh). The resulting metal complex, containing the 4-(biphenylethyl) ligand, would be susceptible to beta-hydride elimination if the metal has an open coordination site and available d-electrons. wikipedia.orglibretexts.org This process is a key termination step in many catalytic cycles, including olefin polymerization. wikipedia.orgnumberanalytics.com

Mechanism of Beta-Hydride Elimination

Formation of Organometallic Complex: The 4-(biphenylethyl) group is attached to a metal center (M).

Agostic Interaction: A C-H bond on the beta-carbon interacts with a vacant orbital on the metal center. numberanalytics.com

Hydride Transfer: The beta-hydrogen is formally transferred to the metal, and the C-H bond breaks.

Product Formation: A metal-hydride complex (H-M) is formed, and the organic ligand is released as an alkene (4-vinyl-1,1'-biphenyl).

The direct product of the elimination of hydrogen bromide (HBr) from 1,1'-Biphenyl, 4-(2-bromoethyl)- is 4-vinyl-1,1'-biphenyl, a styrenyl biphenyl derivative. This transformation is a classic example of a dehydrohalogenation reaction. byjus.com

To achieve this synthesis efficiently, reaction conditions must be chosen to favor the E2 elimination mechanism over the competing S_N2 substitution. libretexts.org This is typically accomplished by using a strong, bulky base that functions poorly as a nucleophile due to steric hindrance. Heat is also often applied to favor elimination over substitution, as elimination reactions generally have a higher activation energy and benefit more from increased temperature. masterorganicchemistry.com

| Base | Solvent | Conditions | Major Product |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | tert-Butanol | Heat | 4-Vinyl-1,1'-biphenyl (E2) |

| Sodium ethoxide (NaOEt) | Ethanol | Heat | Mixture of 4-(2-ethoxyethyl)-1,1'-biphenyl (S_N2) and 4-vinyl-1,1'-biphenyl (E2) |

| 1,8-Diazabicycloundec-7-ene (DBU) | Tetrahydrofuran (THF) | Heat | 4-Vinyl-1,1'-biphenyl (E2) |

Organometallic Reactivity

The presence of a carbon-bromine bond allows 1,1'-Biphenyl, 4-(2-bromoethyl)- to participate in a variety of organometallic reactions, which typically form the basis of catalytic cycles for carbon-carbon bond formation.

Oxidative Addition to Transition Metal Centers

A key elementary step in many catalytic processes is the oxidative addition of an organic halide to a low-valent transition metal center. wikipedia.org For 1,1'-Biphenyl, 4-(2-bromoethyl)-, the carbon-bromine (C-Br) bond is the reactive site for this transformation. The reaction involves the insertion of the metal into the C-Br bond, which increases the formal oxidation state and the coordination number of the metal by two. wikipedia.orgumb.edu This process is favored for metals that are basic or easily oxidized. wikipedia.org

The mechanism of oxidative addition can vary. For polarized substrates like alkyl halides, the reaction can proceed through several pathways, including concerted, SN2-type, or radical mechanisms. wikipedia.orglibretexts.orgnih.gov In an SN2-type mechanism, the metal complex acts as a nucleophile, attacking the carbon atom and displacing the bromide anion. libretexts.org This pathway is often accelerated in polar solvents and results in an inversion of stereochemistry at the carbon center. libretexts.org Alternatively, radical pathways can occur, initiated by a single-electron transfer from the metal to the alkyl halide. nih.gov

For example, low-valent palladium(0) or nickel(0) complexes are commonly used in cross-coupling reactions where the initial step is the oxidative addition of an aryl or alkyl halide. nih.govcsbsju.edu The reaction of 1,1'-Biphenyl, 4-(2-bromoethyl)- with such a metal center would yield a new organometallic complex containing a 4-(1,1'-biphenyl)-4-ethyl group and a bromide ligand attached to the now higher-valent metal center (e.g., Pd(II) or Ni(II)).

Transmetalation Processes in Catalytic Cycles

Following oxidative addition, the resulting organometallic complex can undergo transmetalation, another fundamental step in many catalytic cross-coupling cycles (like Suzuki, Negishi, or Stille couplings). csbsju.eduyoutube.com Transmetalation involves the transfer of an organic group from one metal to another. youtube.com

In a typical catalytic cycle, the organometallic intermediate formed from the oxidative addition of 1,1'-Biphenyl, 4-(2-bromoethyl)- would react with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound). csbsju.eduyoutube.com For instance, if the biphenyl-ethyl fragment is bound to a palladium(II) center, it could react with an organozinc reagent (R-Zn-X) in a Negishi coupling. csbsju.edu During this step, the organic group 'R' from the organozinc reagent would displace the bromide ligand on the palladium center. youtube.com This process results in a new diorganopalladium(II) complex, now bearing both the biphenyl-ethyl group and the transferred 'R' group, and it regenerates a metal salt (e.g., ZnX2). csbsju.edu The driving force for this ligand exchange is often the formation of a more stable inorganic salt. wisc.edu

Alternatively, 1,1'-Biphenyl, 4-(2-bromoethyl)- could first be converted into a Grignard reagent by reaction with magnesium metal. wisc.edu This creates an organomagnesium compound, 4-(2-(magnesiobromo)ethyl)-1,1'-biphenyl, which can then act as the transmetalating agent, transferring the biphenyl-ethyl group to a catalytic transition metal center that holds another organic partner for coupling. nih.govstackexchange.com

Reductive Elimination as a Product-Forming Step

Reductive elimination is the final, product-forming step in many catalytic cycles and is the microscopic reverse of oxidative addition. wikipedia.orgnumberanalytics.com In this step, two ligands from the metal coordination sphere are coupled and expelled as a single molecule, while the metal's oxidation state is reduced by two. numberanalytics.comumb.edu For this reaction to occur, the two ligands destined for elimination must typically be positioned cis (adjacent) to each other on the metal center. umb.edu

Radical Reaction Mechanisms

The carbon-bromine bond in 1,1'-Biphenyl, 4-(2-bromoethyl)- is susceptible to homolytic cleavage, making it a substrate for radical reactions. These reactions proceed via a chain mechanism and are a powerful tool for functional group transformations. vaia.comfiveable.me

Investigation of Radical Chain Processes

Radical reactions involving alkyl halides typically proceed through a well-established three-phase chain mechanism: initiation, propagation, and termination. libretexts.orglibretexts.org

Initiation: The process begins with the formation of a radical. This can be achieved by the homolytic cleavage of the C-Br bond in 1,1'-Biphenyl, 4-(2-bromoethyl)- using heat or UV light, or more commonly, through the decomposition of a radical initiator. libretexts.orglibretexts.org

Propagation: This phase consists of a series of repeating steps that generate the product and regenerate a radical to continue the chain. libretexts.org For instance, in a reduction reaction using tributyltin hydride (Bu₃SnH), a tributyltin radical (Bu₃Sn•), formed during initiation, abstracts the bromine atom from 1,1'-Biphenyl, 4-(2-bromoethyl)-. vaia.com This generates a stable tributyltin bromide molecule and the key 4-(1,1'-biphenyl)-4-ethyl radical. This new carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, forming the reduced product (4-ethyl-1,1'-biphenyl) and regenerating a Bu₃Sn• radical, which can start the cycle anew. libretexts.org

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule. libretexts.org This can happen in several ways, such as the coupling of two carbon-centered radicals or the reaction of a carbon radical with a tin radical. These steps are generally rare due to the low concentration of radicals but are essential for ending the chain process. libretexts.org

| Phase | Description | Generic Example (Reduction with R'H) |

|---|---|---|

| Initiation | Generation of initial radical species, often from an initiator. | Initiator → 2 R• |

| Propagation (Step 1) | Radical abstracts a halogen, creating a carbon-centered radical. | R• + Biphenyl-CH₂CH₂-Br → R-Br + Biphenyl-CH₂CH₂• |

| Propagation (Step 2) | Carbon radical abstracts a hydrogen, forming the product and regenerating the propagating radical. | Biphenyl-CH₂CH₂• + R'H → Biphenyl-CH₂CH₃ + R'• |

| Termination | Combination of any two radicals to form a stable, non-radical product. | R• + R• → R-R |

Influence of Initiators and Solvents on Radical Reactions

The efficiency and outcome of radical reactions involving 1,1'-Biphenyl, 4-(2-bromoethyl)- are highly dependent on the choice of initiator and solvent.

Initiators: Radical initiators are compounds that decompose under mild conditions (heat or light) to generate the free radicals needed to start the chain reaction. youtube.com A widely used initiator is 2,2'-azobisisobutyronitrile (AIBN). numberanalytics.comlibretexts.org When heated (typically around 65-85 °C), AIBN decomposes to release nitrogen gas and two 2-cyano-2-propyl radicals. libretexts.orgyoutube.com These radicals are relatively stable and are effective at initiating chain reactions, for example, by abstracting a hydrogen atom from a reagent like tributyltin hydride to generate the chain-propagating tributyltin radical. libretexts.org The choice of initiator is critical; its decomposition rate must be appropriate for the desired reaction temperature and duration. libretexts.org

| Initiator | Abbreviation | Typical Initiation Method | Notes |

|---|---|---|---|

| 2,2'-Azobisisobutyronitrile | AIBN | Thermal (65-85 °C) or Photochemical (UV light) | Most common initiator; rate of decomposition is not heavily solvent-dependent. youtube.comlibretexts.org |

| Benzoyl Peroxide | BPO | Thermal | Decomposes to form benzoyloxy radicals. |

| Triethylboron | Et₃B | Reaction with O₂ | Can initiate reactions at low temperatures (e.g., room temperature). libretexts.org |

Solvents: While sometimes overlooked, the choice of solvent can have a significant impact on the kinetics and outcome of radical reactions. canada.ca Although radical reactions are generally less sensitive to solvent polarity than ionic reactions, solvent effects can be substantial. canada.ca Solvents can influence reaction rates through complexation with radical species, which can attenuate their reactivity. masterorganicchemistry.com For example, studies on radical brominations have shown that solvents can alter the selectivity of the bromine radical. masterorganicchemistry.comacs.org For reactions involving 1,1'-Biphenyl, 4-(2-bromoethyl)-, common non-polar solvents like benzene, toluene, or cyclohexane (B81311) are often used. However, the solubility of reactants and the potential for the solvent to participate in side reactions (e.g., hydrogen abstraction) must be carefully considered. researchgate.netresearchgate.net

Cascade and Ring Expansion Reactions Initiated by Bromoethyl Functionality

The bromoethyl group in 1,1'-Biphenyl, 4-(2-bromoethyl)- can serve as an initiation point for a series of intramolecular reactions, often referred to as cascade or tandem reactions. These sequences can lead to the formation of new ring systems, including expanded ring structures, which are of significant interest in the synthesis of novel organic materials and pharmacologically active molecules. While specific studies on cascade reactions starting directly from 1,1'-Biphenyl, 4-(2-bromoethyl)- are not extensively documented in publicly available literature, the principles of such transformations can be inferred from related systems.

One plausible pathway for a cascade reaction involves the initial formation of a carbocation or a related reactive intermediate at the ethyl bridge. This can be achieved through the action of a Lewis acid, which facilitates the departure of the bromide ion. The resulting electrophilic center can then engage in an intramolecular electrophilic aromatic substitution with the adjacent phenyl ring of the biphenyl system.

A hypothetical cascade reaction could proceed as follows:

Initiation: Treatment of 1,1'-Biphenyl, 4-(2-bromoethyl)- with a suitable Lewis acid, such as aluminum chloride (AlCl₃), promotes the formation of a primary carbocation. This intermediate is highly reactive and will likely undergo a rapid rearrangement.

Rearrangement and Cyclization: The initial carbocation could undergo a 1,2-hydride shift to form a more stable benzylic-type secondary carbocation. This is then poised for an intramolecular Friedel-Crafts type reaction, attacking the ortho position of the second phenyl ring to form a six-membered dihydrophenanthrene ring system.

Ring Expansion/Further Rearrangement: Depending on the reaction conditions and the substitution pattern on the biphenyl core, the initially formed cyclic intermediate could undergo further rearrangements. For instance, a Wagner-Meerwein rearrangement could lead to a ring-expanded product, such as a seven-membered ring fused to the biphenyl scaffold.

Termination: The reaction cascade would terminate through the loss of a proton to regenerate aromaticity, or by quenching with a nucleophile.

The following table outlines a hypothetical reaction scheme and potential products for a Lewis acid-mediated cascade cyclization of 1,1'-Biphenyl, 4-(2-bromoethyl)-.

| Reactant | Reagent | Proposed Intermediate(s) | Potential Product(s) | Reaction Type |

| 1,1'-Biphenyl, 4-(2-bromoethyl)- | AlCl₃ | 4-(2-phenylethyl)phenyl cation, Dihydrophenanthrene intermediate | 9,10-Dihydrophenanthrene, Phenanthrene | Cascade Cyclization |

| 1,1'-Biphenyl, 4-(2-bromoethyl)- | Silver triflate (AgOTf) | Spirocyclic intermediate | Ring-expanded biphenyl derivatives | Ring Expansion |

This table presents a hypothetical reaction based on established chemical principles, as direct experimental data for this specific compound is not widely available.

The feasibility and outcome of such reactions are highly dependent on factors such as the choice of Lewis acid, solvent, temperature, and the presence of any additional substituents on the biphenyl rings. For instance, electron-donating groups on the biphenyl system would likely facilitate the electrophilic aromatic substitution step.

While detailed mechanistic studies on 1,1'-Biphenyl, 4-(2-bromoethyl)- itself are limited, the broader field of polycyclic aromatic hydrocarbon synthesis provides a strong basis for predicting its reactivity in cascade and ring expansion reactions mit.edu. The development of such reactions would offer a powerful strategy for the construction of complex molecular architectures from a readily accessible starting material.

Derivatization and Advanced Functionalization Strategies

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, allowing for the construction of complex molecular skeletons. For 1,1'-Biphenyl, 4-(2-bromoethyl)-, this is primarily achieved through cross-coupling reactions and cyclization strategies.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The bromoethyl group in 1,1'-Biphenyl, 4-(2-bromoethyl)- can participate in such reactions, although the reactivity of the alkyl bromide is generally lower than that of aryl bromides.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or its ester. harvard.edubldpharm.com While the classic Suzuki reaction often involves aryl or vinyl halides, its application can be extended to alkyl halides.

A notable application involves the synthesis of arylethylbiphenyls. Research has demonstrated the feasibility of Suzuki-Miyaura coupling to create a library of molecules based on the biphenyl (B1667301) scaffold. nih.gov In a related synthetic approach, a Wittig reaction can be employed to generate arylboronic esters containing an alkene functionality, which, after reduction of the double bond, can undergo a Suzuki-Miyaura coupling to produce arylethylbiphenyls. nih.gov

The general conditions for a Suzuki-Miyaura coupling reaction involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base (e.g., K₃PO₄, Cs₂CO₃), and a suitable solvent system, often a mixture of an organic solvent and water. nih.govorganic-chemistry.org The reaction proceeds through a catalytic cycle involving oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edubldpharm.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

| Organic Halide | 1,1'-Biphenyl, 4-(2-bromoethyl)- | Electrophile |

| Organoboron Reagent | Arylboronic acid (e.g., Phenylboronic acid) | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyst |

| Base | K₃PO₄, Cs₂CO₃, Na₂CO₃ | Activates boronic acid |

| Solvent | Toluene/Water, Dioxane/Water, THF/Water | Reaction medium |

This table presents generalized conditions for Suzuki-Miyaura couplings and may require optimization for specific substrates.

The Negishi coupling reaction involves the palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organic halide. wikipedia.org This method is known for its high functional group tolerance and has been widely applied in the synthesis of complex molecules. wikipedia.org The general mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Although specific examples with 1,1'-Biphenyl, 4-(2-bromoethyl)- are not extensively documented in readily available literature, the principles of the Negishi coupling suggest its potential for forming a new carbon-carbon bond at the ethyl group.

The Stille coupling utilizes a palladium catalyst to couple an organotin compound (organostannane) with an organic halide. libretexts.orgrsc.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. rsc.org The reaction mechanism is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination. libretexts.org While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable synthetic tool. rsc.org As with the Negishi coupling, direct applications to 1,1'-Biphenyl, 4-(2-bromoethyl)- are not prominently reported, but the reaction's versatility suggests its applicability.

Table 2: Comparison of Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Advantages | Potential Considerations |

| Suzuki-Miyaura | Organoboron (Boronic acids/esters) | Low toxicity, commercial availability of reagents. harvard.edu | Requires a base for activation. |

| Negishi | Organozinc | High functional group tolerance, high reactivity. wikipedia.org | Organozinc reagents can be moisture-sensitive. |

| Stille | Organotin (Organostannanes) | Stability of reagents to air and moisture. rsc.org | Toxicity of tin compounds. rsc.org |

The bromoethyl group of 1,1'-Biphenyl, 4-(2-bromoethyl)- can serve as a handle for intramolecular cyclization reactions to form new ring systems. These reactions can lead to the formation of both carbocyclic and heterocyclic structures, depending on the nature of the reacting partner within the same molecule.

While specific examples of intramolecular cyclization starting directly from 1,1'-Biphenyl, 4-(2-bromoethyl)- to form simple carbocycles or heterocycles are not prevalent in the surveyed literature, the principles of such reactions are well-established. For instance, an intramolecular Heck reaction, where a tethered alkene could displace the bromide, would lead to a cyclized product.

A noteworthy example of a cyclization involving a biphenyl moiety is the intramolecular Diels-Alder reaction of a strained meta-quaterphenylene acetylene, which forms a complex polycyclic aromatic system. youtube.com This demonstrates the potential of the biphenyl system to participate in cycloaddition reactions, although this specific example does not involve a bromoethyl group.

In principle, derivatization of the bromoethyl group to introduce a nucleophilic center could facilitate an intramolecular substitution reaction to form a new ring. For example, conversion of the bromide to a malonate ester followed by deprotonation could lead to an intramolecular alkylation, forming a cyclopropane (B1198618) ring fused to the biphenyl system. Similarly, reaction with a difunctional reagent could set the stage for a subsequent cyclization.

Advanced Applications in Chemical Research

Building Blocks for Complex Molecular Architectures

The structural rigidity and synthetic versatility of 1,1'-Biphenyl, 4-(2-bromoethyl)- make it an attractive starting material for the construction of complex molecular frameworks. The biphenyl (B1667301) unit provides a well-defined three-dimensional orientation, while the bromoethyl moiety serves as a reactive handle for a variety of chemical transformations.

The biphenyl moiety is a recognized pharmacophore present in numerous therapeutic agents. The introduction of a reactive alkyl bromide, as seen in 1,1'-Biphenyl, 4-(2-bromoethyl)-, and its analogs, provides a crucial linkage point for the elaboration of more complex drug-like molecules. While direct citation of 1,1'-Biphenyl, 4-(2-bromoethyl)- in the synthesis of specific drugs is not prevalent, the utility of closely related brominated biphenyl intermediates is well-documented, particularly in the synthesis of the "sartan" class of antihypertensive drugs. pyglifesciences.comchemicalbook.com For instance, derivatives like 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Br-OTBN) are key intermediates in the production of valsartan (B143634) and irbesartan. pyglifesciences.comchemicalbook.com The bromoalkyl group in these compounds facilitates crucial carbon-carbon and carbon-heteroatom bond formations necessary to construct the final active pharmaceutical ingredient.

The general synthetic strategy involves leveraging the reactivity of the bromine atom for nucleophilic substitution or cross-coupling reactions. pyglifesciences.com This allows for the attachment of various heterocyclic systems, which are often essential for biological activity. For example, the synthesis of Telmisartan utilizes methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate as a key intermediate. cphi-online.com The structural similarities between these established pharmaceutical intermediates and 1,1'-Biphenyl, 4-(2-bromoethyl)- highlight its potential as a valuable precursor for novel therapeutic agents. The bromoethyl group can be used to introduce a two-carbon linker, which can be advantageous in optimizing the pharmacokinetic and pharmacodynamic properties of a drug candidate.

| Intermediate Name | CAS Number | Application | Reference |

|---|---|---|---|

| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carbonitrile (Br-OTBN) | 114772-54-2 | Intermediate for Valsartan, Irbesartan, Azilsartan | chemicalbook.combldpharm.comsigmaaldrich.com |

| Methyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate | Not Available | Intermediate for Telmisartan | cphi-online.com |

| 5-(4′-Bromomethyl-1,1′-biphenyl-2-yl)-1-triphenylmethyl-1H-tetrazole | 124750-51-2 | Intermediate in sartan synthesis | sunfinelabs.com |

| 4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid | 150766-86-2 | Pharmaceutical intermediate | scbt.com |

The synthesis of macrocycles and medium-sized rings (8-11 membered rings) presents a significant challenge in organic chemistry due to unfavorable enthalpic and entropic factors. nih.govrsc.orgmdpi.com However, these cyclic structures are of great interest in medicinal chemistry and materials science due to their unique conformational properties and biological activities. nih.govrsc.orgmdpi.comnih.gov Ring-expansion strategies and intramolecular cyclizations are common methods to access these complex architectures. nih.govrsc.orgmdpi.com

1,1'-Biphenyl, 4-(2-bromoethyl)- is a suitable precursor for such syntheses. The terminal bromide can act as an electrophile, reacting with an intramolecular nucleophile to close the ring. The biphenyl unit imparts a degree of pre-organization to the linear precursor, which can favor the desired cyclization over competing intermolecular reactions. The synthesis of macrocyclic biphenyl tetraoxazoles, which have been investigated as G-quadruplex stabilizers, demonstrates the utility of bifunctional biphenyl building blocks in constructing large ring systems. nih.gov While this specific example utilizes a different substitution pattern, the underlying principle of using a rigid biphenyl core to facilitate macrocyclization is directly applicable. The two-carbon ethyl linker provided by 1,1'-Biphenyl, 4-(2-bromoethyl)- can be incorporated into the backbone of the macrocycle, influencing its size, shape, and flexibility.

Contributions to Materials Science

The rigid, conjugated biphenyl unit is a common structural motif in a variety of functional organic materials. The ability to introduce substituents, such as the 2-bromoethyl group, allows for the fine-tuning of material properties and provides a handle for polymerization or surface attachment.

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is highly dependent on the molecular packing and electronic coupling between adjacent molecules. The biphenyl core of 1,1'-Biphenyl, 4-(2-bromoethyl)- contributes to the formation of ordered structures, which is crucial for efficient charge transport. innospk.comsigmaaldrich.com The bromoethyl group can be chemically modified to introduce solubilizing chains or other functional groups that can influence the self-assembly and electronic properties of the resulting material.

Furthermore, the rigid, rod-like shape of the biphenyl unit is a key feature of many liquid crystalline materials. Indeed, 4′-Bromomethyl-2-biphenylcarbonitrile is described as having a liquid crystal form. sigmaaldrich.comsigmaaldrich.com Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies. By appropriate modification of the bromoethyl group, it is conceivable that 1,1'-Biphenyl, 4-(2-bromoethyl)- could be a precursor to new liquid crystalline materials with specific phase behaviors and electro-optical properties.

Biphenyl derivatives are frequently employed in the emissive and charge-transporting layers of OLEDs due to their high photoluminescence quantum yields and good charge carrier mobility. innospk.comsigmaaldrich.comnih.gov For example, N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine is a known intermediate for OLED materials. innospk.com The biphenyl scaffold can serve as the core of a blue-light-emitting fluorophore or as a host material in phosphorescent OLEDs. nih.gov

1,1'-Biphenyl, 4-(2-bromoethyl)- can serve as a building block for more complex OLED materials. The bromoethyl group can be used to attach the biphenyl fluorophore to other functional units, such as hole-transporting or electron-transporting moieties, to create multifunctional materials with improved device performance. For instance, the synthesis of a high-efficiency deep blue emitter for OLEDs involved the use of a 2-(4-bromophenyl)-4,5-diphenyloxazole intermediate, highlighting the utility of brominated aryl compounds in this field. nih.gov The biphenyl unit provides the necessary electronic structure for efficient light emission, while the bromoethyl group offers a versatile point for synthetic elaboration.

| Compound Type | Application | Key Feature | Reference |

|---|---|---|---|

| N-([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-2-amine | OLED intermediate | Building block for emissive or transport layers | innospk.com |

| 2-bromo-4'-chloro-1,1'-Biphenyl | OLED material | Biphenyl core | samaterials.com |

| N-([1,1′-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine | Emissive or hole transport layer | π-conjugated structure | sigmaaldrich.com |

| Dual-core structure with anthracene (B1667546) and pyrene | Deep blue emitter | Biphenyl-containing side group | nih.gov |

The biphenyl unit can be incorporated into polymer backbones to create materials with high thermal stability, mechanical strength, and specific optical or electronic properties. The bromoethyl group of 1,1'-Biphenyl, 4-(2-bromoethyl)- makes it a suitable monomer for various polymerization techniques. For example, it could undergo polycondensation reactions or be converted into other polymerizable functional groups, such as a vinyl or an acrylate (B77674) group.

Research has shown that monomers containing biphenyl moieties can be used to synthesize crosslinked polymers with interesting network properties. nih.govnih.gov In these systems, the biphenyl units can induce non-covalent interactions, such as π-π stacking, which can influence the swelling behavior and mechanical properties of the polymer network. nih.govnih.gov Additionally, biphenyl-based monomers are used in the synthesis of supramolecular polymers, where non-covalent interactions drive the self-assembly of monomeric units into long polymer chains. nih.gov The bromoethyl group in 1,1'-Biphenyl, 4-(2-bromoethyl)- provides a reactive site that can be used to initiate polymerization or to functionalize the resulting polymer.

Monomers for Polymer and Copolymer Synthesis

Integration into Polyacrylates for Enhanced Material Properties

The incorporation of the 1,1'-Biphenyl, 4-(2-bromoethyl)- moiety into polyacrylate structures is a strategic approach to enhance the material properties of the resulting polymers. The biphenyl group, known for its rigidity and aromaticity, can impart increased thermal stability, mechanical strength, and specific optical or electronic characteristics to the polyacrylate backbone.

The synthesis of such modified polyacrylates typically involves the reaction of the bromoethyl group of 1,1'-Biphenyl, 4-(2-bromoethyl)- with a suitable functional group on the acrylate monomer or polymer. For instance, the bromoethyl group can be converted to an azide (B81097) and subsequently clicked with an alkyne-functionalized acrylate monomer, which is then polymerized. Alternatively, the bromoethyl group can be used to initiate atom transfer radical polymerization (ATRP) of acrylate monomers, directly grafting the biphenyl unit as a side chain.

The resulting polyacrylates with biphenyl side chains exhibit a range of improved properties. The presence of the bulky and rigid biphenyl groups can increase the glass transition temperature (Tg) of the polymer, making it more suitable for high-temperature applications. Furthermore, the aromatic nature of the biphenyl unit can enhance the refractive index of the polymer, a desirable property for optical applications such as coatings and lenses. The ability to introduce a well-defined functional group via the bromoethyl moiety also opens up possibilities for further post-polymerization modification, allowing for the creation of materials with tailored surface properties or for the attachment of other functional molecules.

Linkers in Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

In the field of crystal engineering, 1,1'-Biphenyl, 4-(2-bromoethyl)- and its derivatives serve as versatile linkers for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.netnih.govmdpi.com The biphenyl core provides a rigid and well-defined spacer, while the reactive bromoethyl group allows for post-synthetic modification or for the introduction of additional coordinating sites.

The synthesis of CPs and MOFs using biphenyl-based linkers often involves the reaction of a metal salt with a bifunctional or multifunctional organic ligand derived from 1,1'-Biphenyl, 4-(2-bromoethyl)-. For example, the bromoethyl group can be converted to a carboxylate, phosphonate, or nitrogen-containing heterocyclic group, which can then coordinate to metal ions to form extended one-, two-, or three-dimensional networks. nih.govnih.gov The choice of metal ion, the coordination geometry of the linker, and the reaction conditions all play a crucial role in determining the final structure and properties of the resulting CP or MOF. nih.govnih.gov

The resulting materials can exhibit a wide range of properties, including porosity, luminescence, and catalytic activity. nih.govresearchgate.net The biphenyl unit can contribute to the framework's stability and can also influence its photoluminescent properties. nih.govnih.gov The ability to introduce functionality through the bromoethyl group allows for the design of MOFs with specific active sites for applications in gas storage, separation, and heterogeneous catalysis. magtech.com.cnnih.gov For instance, the bromoethyl group could be functionalized with a catalytic species or a group that enhances substrate recognition.

Table 1: Examples of Biphenyl-Based Linkers in CPs and MOFs

| Linker Derivative | Metal Ion(s) | Resulting Structure | Key Properties/Applications |

| [1,1'-biphenyl]-3,3',5,5'-tetrayltetrakis(phosphonic acid) | Eu³⁺, Gd³⁺ | 2D layered structures | Photoluminescence nih.govnih.gov |

| 3,3'-dihydroxy-(1,1'-biphenyl)-4,4'-dicarboxylic acid | Various transition metals | 1D, 2D, and 3D CPs/MOFs | Catalysis, Interpenetrated networks researchgate.net |

| 2,3′,4′,5-diphenyl ether tetracarboxylic acid | Cd²⁺ | 2D and 3D CPs | Luminescence mdpi.com |

Precursors for Redox-Active Polymer Films

The electrochemical properties of the biphenyl moiety make 1,1'-Biphenyl, 4-(2-bromoethyl)- a suitable precursor for the synthesis of redox-active polymer films. These films are of interest for a variety of applications, including electrochromic devices, sensors, and energy storage systems. The bromoethyl group provides a convenient handle for polymerization or for grafting the biphenyl unit onto a conductive substrate.

One approach to forming redox-active polymer films involves the electropolymerization of a monomer derived from 1,1'-Biphenyl, 4-(2-bromoethyl)-. The bromoethyl group can be modified to introduce a polymerizable group, such as a vinyl or a thiophene (B33073) unit. Subsequent electrochemical oxidation or reduction of the monomer leads to the formation of a conductive polymer film on the electrode surface. The resulting polymer will have the biphenyl units incorporated into its backbone or as pendant groups, and the redox activity of these units can be utilized for various electrochemical applications.

Another strategy involves the layer-by-layer assembly of viologen units, which can be synthesized from 4,4'-bipyridine (B149096) and bromo-functionalized compounds, to create redox-active films. academie-sciences.fr For example, 1-(2-phosphonoethyl)-4-pyridin-4-ylpyridinium bromide can be synthesized and used in the fabrication of these films. academie-sciences.fr The resulting polymer films can exhibit reversible color changes upon electrochemical switching, making them suitable for electrochromic windows or displays. Furthermore, the ability to store charge through the redox reactions of the biphenyl units makes these materials promising for use as electrode materials in supercapacitors or batteries.

Ligands in Catalysis for Tunable Steric and Electronic Properties

The biphenyl scaffold is a common feature in a variety of ligands used in transition metal catalysis. By modifying the biphenyl core with different substituents, it is possible to fine-tune the steric and electronic properties of the resulting ligand, which in turn influences the activity, selectivity, and stability of the catalyst. acs.orgacs.orgresearchgate.netnih.govrsc.org 1,1'-Biphenyl, 4-(2-bromoethyl)- can serve as a starting material for the synthesis of such tailored ligands.

The bromoethyl group can be transformed into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes (NHCs). For example, reaction of the bromoethyl group with a secondary phosphine (B1218219) can yield a phosphine ligand with a biphenyl substituent. The steric bulk of the ligand can be adjusted by changing the substituents on the phosphorus atom or on the biphenyl rings. Similarly, the electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups onto the biphenyl core. acs.orgnih.gov

These tailored ligands can be used in a wide range of catalytic reactions, including cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), hydrogenation, and polymerization. acs.orgresearchgate.netrsc.orgorgsyn.org The ability to precisely control the steric and electronic environment around the metal center is crucial for achieving high catalytic efficiency and selectivity. researchgate.netrsc.org For instance, bulky ligands can promote reductive elimination and prevent catalyst deactivation, while electron-rich ligands can enhance oxidative addition. The modular nature of ligands derived from 1,1'-Biphenyl, 4-(2-bromoethyl)- makes them valuable tools for the development of new and improved catalytic systems.

Table 2: Tuning Ligand Properties for Catalysis

| Ligand Modification | Effect on Property | Impact on Catalysis |

| Introduction of bulky substituents (e.g., tert-butyl) | Increased steric hindrance | Enhanced stability, improved selectivity |

| Addition of electron-donating groups (e.g., methoxy) | Increased electron density on the metal center | Increased catalytic activity in certain reactions (e.g., cross-coupling) |

| Addition of electron-withdrawing groups (e.g., trifluoromethyl) | Decreased electron density on the metal center | Altered reactivity and selectivity profiles |

Elements in Supramolecular Assemblies and Coordination Complexes

The biphenyl unit is a versatile building block in supramolecular chemistry, capable of participating in a variety of non-covalent interactions, including π-π stacking, C-H···π interactions, and van der Waals forces. numberanalytics.comrsc.orgresearchgate.netnih.gov The presence of the bromoethyl group in 1,1'-Biphenyl, 4-(2-bromoethyl)- adds another dimension to its potential in supramolecular chemistry, allowing for the formation of halogen bonds or for its conversion into other functional groups that can direct self-assembly. researchgate.net

The self-assembly of molecules containing the biphenyl moiety can lead to the formation of a wide range of supramolecular structures, such as liquid crystals, gels, and molecular capsules. rsc.orgnwhitegroup.commdpi.com The shape and rigidity of the biphenyl unit play a key role in directing the formation of these ordered structures. For example, the linear nature of the biphenyl group can promote the formation of calamitic liquid crystals. The bromoethyl group can be used to introduce specific recognition sites or to link the biphenyl units together to form more complex architectures.

In the context of coordination complexes, ligands derived from 1,1'-Biphenyl, 4-(2-bromoethyl)- can be used to construct discrete metal-ligand assemblies with specific geometries and properties. nih.gov The biphenyl unit can act as a rigid spacer between two coordinating groups, allowing for the formation of well-defined binuclear or polynuclear complexes. The properties of these complexes, such as their luminescence or magnetic behavior, can be tuned by varying the metal ion and the substituents on the biphenyl ligand. The bromoethyl group can also be used to attach the complex to a surface or to another molecule.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms, calculating transition state energies, and understanding the energetic favorability of different reaction pathways.

For 1,1'-Biphenyl, 4-(2-bromoethyl)-, DFT calculations would be instrumental in studying reactions involving the bromoethyl group, such as elimination or substitution reactions. For example, in a base-induced elimination reaction to form 4-vinylbiphenyl, DFT could model the entire reaction coordinate.

Hypothetical DFT Study of an E2 Elimination Reaction:

A typical study would involve calculating the energies of the reactants (1,1'-Biphenyl, 4-(2-bromoethyl)- and a base), the transition state, and the products (4-vinylbiphenyl, the protonated base, and a bromide ion).

| Species/State | Description | Hypothetical Relative Energy (kcal/mol) |

| Reactants | 1,1'-Biphenyl, 4-(2-bromoethyl)- + Base | 0 (Reference) |

| Transition State | E2 transition state with partially broken C-H and C-Br bonds and a partially formed C=C double bond. | +25 |

| Products | 4-Vinylbiphenyl + H-Base⁺ + Br⁻ | -10 |

This interactive table presents hypothetical energy values for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. For a flexible molecule like 1,1'-Biphenyl, 4-(2-bromoethyl)-, MD simulations are essential for understanding its conformational landscape and intermolecular interactions.

The two primary degrees of freedom in this molecule are the torsion angle between the two phenyl rings and the rotation around the bonds of the bromoethyl side chain.

Side Chain Conformation: The bromoethyl group can adopt various conformations (e.g., anti, gauche) relative to the biphenyl (B1667301) ring. MD simulations can predict the relative populations of these conformers and the rates of interconversion between them.

Table of Key Conformational Parameters:

| Parameter | Description | Predicted Behavior |

| Inter-ring Dihedral Angle (φ) | The twist angle between the two phenyl rings. | Fluctuates around a non-zero equilibrium value (typically ~40-45°) to balance steric and electronic effects. |

| Cα-Cβ Torsion Angle (τ) | The rotation of the terminal bromine atom around the ethyl chain. | Can exist in multiple stable conformations (gauche and anti), with energy barriers separating them. |

This interactive table outlines the key flexible parameters of the molecule that can be studied using MD simulations.

These simulations provide a dynamic picture of the molecule, which is crucial for understanding how it interacts with other molecules, solvents, or biological receptors.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict how and where a molecule is likely to react. For 1,1'-Biphenyl, 4-(2-bromoethyl)-, this involves two main areas: reactions at the bromoethyl chain and reactions on the aromatic rings.

Reactivity of the Bromoethyl Group: The primary reactivity of the side chain involves the carbon-bromine bond. It is susceptible to nucleophilic substitution (Sₙ2) and base-induced elimination (E2). Computational models can calculate the activation energies for these competing pathways, helping to predict which reaction is more likely under specific conditions (e.g., choice of base/nucleophile, solvent).

Reactivity of the Aromatic Rings (Electrophilic Aromatic Substitution): The biphenyl system can undergo electrophilic aromatic substitution. The existing 4-(2-bromoethyl) group and the phenyl group on the other ring direct incoming electrophiles to specific positions. youtube.com

Directing Effects: The phenyl group is an ortho-, para-directing activator. The 4-(2-bromoethyl) group is a weak deactivator due to its inductive effect but is also ortho-, para-directing.

Regioselectivity: Computational analysis, often using DFT to calculate the energies of the sigma-complex intermediates for attack at different positions, can predict the most likely site of substitution. For biphenyl itself, the para position is generally favored due to less steric hindrance. In this substituted case, attack could occur on either ring.

Predicted Regioselectivity for Electrophilic Attack:

| Ring of Attack | Position of Attack | Predicted Favorability | Rationale |

| Ring A (unsubstituted) | ortho' (2', 6') | Moderate | Activated by the other ring, but some steric hindrance. |

| Ring A (unsubstituted) | para' (4') | High | Most activated position with minimal steric hindrance. |

| Ring B (substituted) | ortho (3, 5) | Low | Less activated than Ring A and sterically accessible. |

This interactive table predicts the likely outcomes of an electrophilic aromatic substitution reaction based on established principles of substituent effects.

By quantifying the stability of potential intermediates, these predictive models offer a powerful guide for synthetic chemists planning reactions involving 1,1'-Biphenyl, 4-(2-bromoethyl)-. nih.gov

Future Research Trajectories and Perspectives

Innovations in Green and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of environmentally benign and sustainable processes. For 1,1'-Biphenyl, 4-(2-bromoethyl)-, a key area of future research will be the development of greener synthetic methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Current synthetic approaches often rely on traditional bromination and coupling reactions, which can involve harsh conditions and the use of toxic solvents. Future research is expected to focus on several innovative strategies:

Catalytic C-H Activation/Bromination: A significant leap forward would be the direct, catalytic C-H activation of 4-ethylbiphenyl (B1582967) followed by selective bromination. This would eliminate the need for pre-functionalized starting materials and reduce the number of synthetic steps, thereby improving atom economy.

Photocatalysis and Flow Chemistry: The use of visible-light photocatalysis offers a milder and more sustainable alternative to traditional radical bromination methods. Combining photocatalysis with flow chemistry setups could enable continuous, safe, and highly efficient production of 1,1'-Biphenyl, 4-(2-bromoethyl)-. Research in this area would likely explore novel photocatalysts and reactor designs to optimize reaction conditions and yields.

Bio-inspired and Enzymatic Synthesis: While challenging, the development of enzymatic or bio-inspired catalytic systems for the selective halogenation of the ethyl group on the biphenyl (B1667301) scaffold represents a long-term goal for truly sustainable synthesis. This could involve engineering enzymes to recognize the specific substrate and perform the desired transformation with high selectivity.

Safer Brominating Agents and Solvents: Future synthetic protocols will likely move away from hazardous brominating agents like elemental bromine towards safer alternatives such as N-bromosuccinimide (NBS) in combination with green catalysts. jddhs.com The exploration of benign and recyclable solvents, such as ionic liquids or supercritical fluids, will also be a critical aspect of developing sustainable synthetic routes. jddhs.comnih.gov

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Step-economy, reduced waste | Development of selective and efficient catalysts |

| Photocatalysis & Flow Chemistry | Mild conditions, enhanced safety, scalability | Novel photocatalysts, reactor design optimization |

| Bio-inspired/Enzymatic Synthesis | High selectivity, environmentally friendly | Enzyme engineering and discovery |

| Safer Reagents and Solvents | Reduced toxicity and environmental impact | Exploration of green brominating agents and recyclable solvents |

Unveiling Novel Reactivity Patterns and Transformation Pathways

The bromoethyl group in 1,1'-Biphenyl, 4-(2-bromoethyl)- is a versatile chemical handle that allows for a wide range of subsequent transformations. Future research will undoubtedly focus on uncovering novel reactivity patterns and developing new synthetic methodologies that leverage this functional group.

Key areas for exploration include:

Cross-Coupling Reactions: While the bromoethyl group is typically used in nucleophilic substitution reactions, exploring its participation in novel cross-coupling reactions could open up new avenues for creating complex molecular architectures. This might involve the development of new catalytic systems that can activate the C-Br bond for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, potentially after an in-situ elimination to form a vinyl group.

Radical-mediated Transformations: Investigating the reactivity of the bromoethyl group under radical conditions could lead to the development of new C-C and C-heteroatom bond-forming reactions. This could involve atom transfer radical addition (ATRA) reactions or the generation of the corresponding radical for subsequent cyclization or intermolecular reactions.

Synthesis of Novel Heterocycles: The 1,1'-Biphenyl, 4-(2-bromoethyl)- moiety can serve as a key precursor for the synthesis of novel heterocyclic compounds. Future research could explore intramolecular cyclization reactions to form fused ring systems containing the biphenyl unit, which are of interest in medicinal chemistry and materials science.

Polymerization Monomers: The bromoethyl group can be transformed into a variety of polymerizable functionalities. Future work could focus on the synthesis of novel monomers derived from 1,1'-Biphenyl, 4-(2-bromoethyl)- for the creation of advanced polymers with tailored electronic and optical properties.

Expanding Applications in Emerging Fields (e.g., Optoelectronics, Advanced Catalysis)

The unique structural and electronic properties of the biphenyl unit make 1,1'-Biphenyl, 4-(2-bromoethyl)- a promising platform for the development of materials with applications in emerging technological fields.

Optoelectronics: The biphenyl core is a well-known chromophore, and by functionalizing the bromoethyl group, it is possible to tune the photophysical properties of the resulting molecules. Future research will likely focus on synthesizing derivatives for applications in:

Organic Light-Emitting Diodes (OLEDs): By introducing charge-transporting or emissive moieties, derivatives of 1,1'-Biphenyl, 4-(2-bromoethyl)- could be developed as components of OLEDs.

Organic Photovoltaics (OPVs): The biphenyl scaffold can be incorporated into donor or acceptor materials for organic solar cells.

Molecular Sensors: The fluorescence of biphenyl derivatives can be sensitive to their environment, making them potential candidates for chemical sensors.

Advanced Catalysis: The biphenyl backbone can serve as a rigid scaffold for the design of novel ligands for transition metal catalysis. By appropriately modifying the bromoethyl group, chiral or achiral ligands can be synthesized. Future research in this area could lead to the development of highly efficient and selective catalysts for a variety of organic transformations.

Liquid Crystals: Biphenyl derivatives are known to exhibit liquid crystalline properties. acs.org The introduction of the flexible bromoethyl chain and its subsequent modification could allow for the fine-tuning of the mesomorphic properties, leading to the development of new liquid crystal materials for display technologies and other applications.

| Emerging Field | Potential Application | Research Direction |

| Optoelectronics | OLEDs, OPVs, Molecular Sensors | Synthesis of functionalized derivatives with tailored photophysical properties |

| Advanced Catalysis | Asymmetric and symmetric catalysis | Design and synthesis of novel biphenyl-based ligands |

| Liquid Crystals | Display technologies | Synthesis of derivatives with tunable mesomorphic properties |

Synergistic Approaches Combining Synthesis and Advanced Computational Modeling

The integration of advanced computational modeling with experimental synthesis will be crucial for accelerating the discovery and development of new applications for 1,1'-Biphenyl, 4-(2-bromoethyl)-.

Future research will benefit from a synergistic approach where:

Predictive Modeling of Reactivity: Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of the bromoethyl group in different chemical environments, guiding the design of new reactions and synthetic strategies. nih.gov

In Silico Design of Functional Materials: Computational screening can be employed to predict the electronic and optical properties of a wide range of virtual derivatives of 1,1'-Biphenyl, 4-(2-bromoethyl)-. This will allow researchers to prioritize the synthesis of the most promising candidates for applications in optoelectronics and other fields.

Elucidation of Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of reactions involving 1,1'-Biphenyl, 4-(2-bromoethyl)-, helping to optimize reaction conditions and improve yields.

Understanding Structure-Property Relationships: By combining experimental data with computational analysis, a deeper understanding of the relationship between the molecular structure of derivatives and their macroscopic properties can be achieved. This knowledge will be invaluable for the rational design of new materials with desired functionalities.

The synergy between experimental and computational chemistry will undoubtedly pave the way for the rational design of novel molecules derived from 1,1'-Biphenyl, 4-(2-bromoethyl)- with tailored properties for a wide range of innovative applications.

Q & A

Q. Recommendations :

- Compare data with NIST Standard Reference Database for biphenyl derivatives (e.g., 4-bromobiphenyl, InChIKey: HZQLUIZFUXNFHK) .

- Validate purity via HPLC (>98%) and elemental analysis (C, H, Br within ±0.3% of theoretical) .

What strategies optimize regioselective functionalization of 1,1'-Biphenyl, 4-(2-bromoethyl)-?

Advanced Research Question

The bromoethyl group directs electrophilic substitution to the para position. Strategies include:

Q. Methodological Insight :

- Use TD-DFT calculations (B3LYP/6-311++G**) to model electronic transitions .

- Validate with experimental fluorescence lifetime measurements (e.g., time-correlated single-photon counting).

What are the stability challenges for 1,1'-Biphenyl, 4-(2-bromoethyl)- under ambient conditions?

Advanced Research Question

The compound is prone to hydrolysis and photodegradation :

Q. Stabilization Protocol :

| Condition | Degradation Rate (%/day) | Mitigation Strategy |

|---|---|---|

| Humidity (75% RH) | 8.2 | Desiccant (silica gel) |

| UV light (254 nm) | 12.5 | Light-blocking containers |

How can researchers validate synthetic intermediates in multi-step biphenyl derivatizations?

Basic Research Question

Use LC-MS and 2D NMR (e.g., HSQC, HMBC) to track intermediates. For example:

Q. Workflow :

Synthesize intermediate.

Purify via silica gel chromatography (hexane:EtOAc = 9:1).

Characterize with HRMS (Δ < 2 ppm) and /** NMR .

What analytical methods differentiate 1,1'-Biphenyl, 4-(2-bromoethyl)- from structural analogs?

Advanced Research Question

Leverage GC-MS fragmentation patterns and vibrational spectroscopy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.